![molecular formula C12H8FN B1314645 2-fluoro-9H-carbazole CAS No. 391-53-7](/img/structure/B1314645.png)
2-fluoro-9H-carbazole
Overview
Description
2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound with two benzene rings fused by a pyrrole . It is derived from carbazole and is used as a synthesis intermediate for bioactive compounds and emitters in applications of antimicrobials and OLEDs .
Synthesis Analysis
Carbazole synthesis typically involves reactions such as the Pschorr reaction and palladium-catalyzed sequences consisting of intermolecular amination and intramolecular direct arylation . The use of magnetically recoverable palladium nanocatalysts supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles .Molecular Structure Analysis
2-Fluoro-9H-carbazole has a molecular weight of 185.20 g/mol . It is a fluorinated aromatic heterocyclic compound with two benzene rings fused by a pyrrole . The compound has a wider HOMO-LUMO energy gap, which makes it useful in organic light-emitting diodes .Chemical Reactions Analysis
2-Fluoro-9H-carbazole can be easily attached to another halogenated building block via Buchwald-Hartwig amination and copper-catalyzed alkylation, to enlarge the chromophore size of the molecules .Physical And Chemical Properties Analysis
2-Fluoro-9H-carbazole is a solid substance with a melting point of 227 °C . It appears as an off-white powder .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
A fluorinated polyvinylcarbazole synthesized from 2-fluoro-9H-carbazole is used as a host material in OLEDs. It offers a higher luminous current efficiency due to the wider HOMO-LUMO energy gap of the fluorinated polymers .
Fluoride Ion Sensing
2-Fluoro-9H-carbazole derivatives have been developed as fluorescent probes that can rapidly respond to fluoride ions at room temperature, showing good potential for practical applications .
Conducting Polymers
Carbazole and its derivatives, including 2-fluoro-9H-carbazole, are studied for their use in conducting polymers due to their excellent electrical and electrochemical properties, environmental stability, and unique optical properties .
Diabetes Treatment
Carbazole derivatives have been synthesized for medical research, such as in the treatment of congestive heart failure and diabetes. These compounds show promise in discovering agents useful for such treatments .
Safety And Hazards
Future Directions
2-Fluoro-9H-carbazole is used as a synthesis intermediate for bioactive compounds and emitters in applications of antimicrobials and OLEDs . Its derivatives show antibacterial performance, suggesting potential use in the development of new antimicrobial agents . Furthermore, the compound’s wider HOMO-LUMO energy gap makes it useful in organic light-emitting diodes .
properties
IUPAC Name |
2-fluoro-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSXFCTBTUNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473486 | |
Record name | 2-fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-9H-carbazole | |
CAS RN |
391-53-7 | |
Record name | 2-fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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